molecular formula C6H5BrN2O3 B1416141 Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate CAS No. 71933-03-4

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Cat. No. B1416141
CAS RN: 71933-03-4
M. Wt: 233.02 g/mol
InChI Key: LQTKGJRZBOYLEY-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 71933-03-4 . It has a molecular weight of 233.02 and its IUPAC name is methyl 5-bromo-2-hydroxy-4-pyrimidinecarboxylate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate” is 1S/C6H5BrN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11) . The InChI key is LQTKGJRZBOYLEY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate” is a solid compound . The compound is shipped at normal temperature .

Scientific Research Applications

Antiviral Activity

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate derivatives have been studied for their potential antiviral activities. Hocková et al. (2003) synthesized derivatives of 2,4-diamino-6-hydroxypyrimidines, which showed marked inhibitory activity against retrovirus replication in cell culture. Specifically, the 5-methyl derivative exhibited significant inhibitory effects on human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, although it also displayed cytostatic effects to CEM cell cultures (Hocková et al., 2003).

Synthesis and Application in Ligand Formation

The compound and its analogs have been used in various synthetic pathways. For example, Morgentin et al. (2009) described an efficient large-scale synthesis method for alkyl 2-(5-hydroxypyrimidin-2-yl)acetate, highlighting the potential for rapid access to various heterocyclic analogs (Morgentin et al., 2009). Similarly, Charbonnière et al. (2001) synthesized 5′-methyl-2,2′-bipyridine-6-carboxylic acid starting from the 5′-methyl-6-bromo-2,2′-bipyridine building block, which was further used to develop tridentate ligands suited for complexation of lanthanide(III) cations (Charbonnière et al., 2001).

Application in Medicinal Chemistry

In medicinal chemistry, derivatives of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate have been utilized in the synthesis of various pharmacologically active molecules. Regan et al. (2012) reported the synthesis of 5-halopyrimidine-4-carboxylic acid esters via the Minisci reaction, which were used for preparing potent CK2 inhibitors, including CX-5011 (Regan et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

methyl 5-bromo-2-oxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTKGJRZBOYLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652829
Record name Methyl 5-bromo-2-oxo-2,3-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

CAS RN

71933-03-4
Record name Methyl 5-bromo-2-oxo-2,3-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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